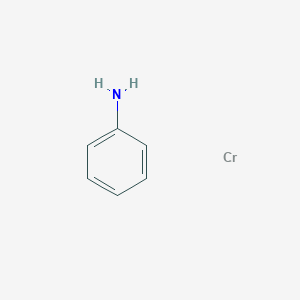

Aniline--chromium (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "Aniline–Chromium (1/1)" refers to a coordination complex where a chromium atom is bonded to aniline (C₆H₅NH₂) in a 1:1 stoichiometric ratio. Aniline, a primary aromatic amine, is known for its electron-rich structure due to the lone pair on the nitrogen atom, making it a strong ligand for transition metals like chromium. Such complexes are often studied for their catalytic, magnetic, or optical properties, though specific data on this chromium complex remains unaddressed in the provided sources.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aniline–chromium (1/1) typically involves the reaction of aniline with a chromium salt, such as chromium(III) chloride. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as: [ \text{C6H5NH2} + \text{CrCl3} \rightarrow \text{C6H5NH2–CrCl3} ]

Industrial Production Methods: Industrial production of aniline–chromium (1/1) may involve large-scale reactions using similar methods as described above, with additional steps for purification and isolation of the compound. Techniques such as crystallization, filtration, and drying are commonly employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Catalytic Alkylation of Aniline via Chromium Complexes

Chromium complexes enable sustainable C−N bond formation through the alkylation of amines by alcohols. This reaction follows a borrowing-hydrogen or hydrogen-autotransfer mechanism, where chromium acts as a dehydrogenation catalyst . Key features include:

-

Catalyst efficiency : Chromium precatalysts mediate reactions under mild conditions (sub-stoichiometric base requirements) compared to other 3d metals.

-

Functional group tolerance : Compatible with hydrogenation-sensitive groups (e.g., alkynes, alkyl iodides) and unprotected amino alcohols.

-

Substrate scope : Successful alkylation of 35 amines, including 13 previously unreported compounds, with yields up to 94% .

Mechanistic insights from Hammett studies reveal that electron-withdrawing groups (e.g., Cl, Br) on aniline accelerate the rate-determining step, likely hydride transfer to the imine intermediate .

Oxidation Reactions of Aniline-Chromium Complexes

Chromium-based systems facilitate oxidation of aniline, producing diverse products depending on conditions:

-

Chromium ferrocyanide interactions : At pH >8, aniline reacts with chromium ferrocyanide to form benzoquinone and azobenzene via adsorption-oxidation mechanisms .

-

pH-dependent reactivity : Maximum adsorption occurs near pH 7, with alkaline conditions favoring oxidative coupling .

Photocatalytic Degradation of Aniline Using Chromium-Doped ZnO

Chromium-doped zinc oxide nanoparticles (Cr:ZnO NPs) efficiently degrade aniline under sunlight:

-

Optimal parameters :

-

Mechanism : Immobilized Cr:ZnO NPs generate reactive oxygen species, breaking aniline’s aromatic ring. Post-reaction characterization confirms nanoparticle stability .

Mechanistic Insights from Kinetic and Thermochemical Studies

-

Hammett correlation : Electron-withdrawing groups on aniline (e.g., Cl, Br) enhance reaction rates, supporting a hydride transfer rate-determining step .

-

Thermochemical data : Gas-phase reactions involving aniline show ΔrG° values ranging from 38 kJ/mol (ion clustering) to 113 kJ/mol (amidation reactions) .

Comparison of Chromium-Mediated Aniline Reactions

Scientific Research Applications

Catalytic Applications

Asymmetric Synthesis

Aniline-chromium complexes have been utilized as catalysts in asymmetric synthesis. Research indicates that tricarbonylchromium complexes can be lithiated to form optically active compounds. The enantioselective ortho lithiation of tricarbonyl(aniline)chromium complexes has demonstrated significant potential in producing chiral intermediates for pharmaceuticals . The ability to achieve high enantiomeric excess (up to 82%) makes these complexes valuable in organic synthesis.

Photocatalytic Activity

Chromium-doped materials, including those involving aniline, have shown enhanced photocatalytic properties for the degradation of organic pollutants. A study demonstrated the effective photocatalytic degradation of aniline using chromium-doped zinc oxide nanoparticles under sunlight illumination . The immobilization of these nanoparticles on substrates further enhances their stability and usability in continuous reactors.

Environmental Remediation

Adsorption Mechanisms

The interaction of aniline with chromium ferrocyanide has been studied extensively, revealing significant adsorption capabilities at neutral pH levels. Research indicates that both aniline and its derivatives can form stable complexes with chromium ferrocyanide, which can be utilized for the removal of aniline from contaminated water sources . The adsorption data follows Langmuir isotherm models, suggesting a monolayer adsorption on the surface of the adsorbent.

Degradation Products

In alkaline conditions, aniline reacts with chromium ferrocyanide to yield colored products such as benzoquinone and azobenzene. These findings highlight the potential of using aniline-chromium complexes in prebiotic chemistry and environmental applications where stabilization of organic molecules is crucial .

The biological implications of aniline-chromium (1/1) are noteworthy due to the toxicological profiles of both components. Aniline is known for its adverse health effects, including methemoglobinemia and potential carcinogenicity. The combination with chromium may enhance these toxic effects, necessitating thorough investigations into their interactions within biological systems.

Comparative Analysis with Related Compounds

A comparative analysis illustrates the unique properties of aniline-chromium (1/1) alongside similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Anisidine | C7H9N | Has a methoxy group; more soluble than aniline. |

| Phenol | C6H6O | Contains hydroxyl group; used in resin production. |

| Aniline Chromium Tricarbonyl | C9H7CrNO3 | A complex with tricarbonyl coordination; used in organometallic chemistry. |

| 4-Aminobenzenesulfonic Acid | C6H8N2O3S | Sulfonated derivative; used as a dye intermediate. |

Aniline-chromium (1/1) stands out due to its specific coordination chemistry involving both organic and inorganic components, offering unique catalytic properties not found in purely organic or inorganic counterparts.

Mechanism of Action

The mechanism by which aniline–chromium (1/1) exerts its effects involves the coordination of aniline to the chromium center. This coordination can influence the electronic properties of both the aniline and chromium, leading to changes in reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules.

Comparison with Similar Compounds

Aniline Derivatives

- Substituted Anilines (e.g., N-(2,5,8-trimethyl-1-naphthalen-5-yl)aniline) :

- Structure : Substitutions on the aromatic ring or nitrogen alter electronic properties. For example, the compound in features a naphthalene substituent, enhancing steric bulk and reducing reactivity compared to unmodified aniline .

- Applications : Substituted anilines are often used in pharmaceuticals or organic synthesis, whereas metal-aniline complexes like the hypothetical chromium derivative may serve specialized roles in catalysis or materials science.

Metal–Aniline Complexes

- General Properties :

- Coordination Chemistry : Aniline typically binds metals via its nitrogen lone pair. Chromium complexes may exhibit octahedral geometry, similar to iron- or cobalt-aniline complexes, though stability varies with metal oxidation states and ligand fields .

- Reactivity : Unlike halogenated aniline derivatives (e.g., bromo-anilines in ), metal-aniline complexes are more prone to redox reactions due to the metal center’s electron-transfer capabilities .

Comparative Data Table

Biological Activity

Aniline-chromium (1/1) is a coordination compound formed from aniline, an aromatic amine, and chromium in a 1:1 molar ratio. This compound has garnered attention due to its unique properties and potential applications in various fields, particularly in biological systems and environmental remediation. This article delves into the biological activity of aniline-chromium (1/1), highlighting its toxicological profiles, interactions, and implications for health and the environment.

Chemical Structure and Properties

Aniline (C6H5NH2) is characterized by its amino group attached to a phenyl ring, while chromium is a transition metal capable of existing in multiple oxidation states. The combination leads to a compound that can exhibit both organic and inorganic characteristics. Aniline-chromium (1/1) typically appears as a yellowish to brownish oily liquid with a distinctive fishy odor, known for its toxicity and potential carcinogenic effects.

Toxicological Profile

Both aniline and chromium are recognized for their toxicological impacts. Aniline exposure can lead to:

- Methemoglobinemia : A condition where hemoglobin is unable to carry oxygen effectively.

- Liver Damage : Chronic exposure may result in hepatotoxicity.

- Kidney Dysfunction : Impairment of renal function has been observed in various studies.

- Carcinogenic Risks : Aniline has been classified as a potential carcinogen.

Chromium compounds, particularly hexavalent chromium (Cr(VI)), are also known for their carcinogenic potential, leading to lung cancer upon inhalation and skin ulcers upon contact. The interaction between aniline and chromium may exacerbate these toxic effects, necessitating thorough investigation into their biological interactions.

Biological Activity and Mechanisms

The biological activity of aniline-chromium (1/1) can be attributed to the interactions between the two components. Research indicates that:

- Toxic Interactions : The combination may enhance the toxicity of both compounds. For instance, studies have shown that chromium can facilitate the formation of reactive oxygen species (ROS), which can lead to oxidative stress in cells .

- Enzymatic Inhibition : Chromium complexes have been reported to inhibit certain enzymes, potentially affecting metabolic pathways in organisms .

Case Studies

Several studies have examined the biological effects of aniline-chromium (1/1):

- Study on Toxicity : A study demonstrated that exposure to aniline-chromium resulted in increased levels of oxidative stress markers in animal models, suggesting significant biological impacts at the cellular level .

- Environmental Impact : Research on wastewater treatment showed that chromium-doped materials could effectively degrade organic pollutants like aniline under sunlight illumination, highlighting both the toxic nature of the compound and its potential utility in environmental remediation .

Comparative Analysis

To better understand the properties of aniline-chromium (1/1), it is useful to compare it with similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Anisidine | C7H9N | Has a methoxy group; more soluble than aniline. |

| Phenol | C6H6O | Contains hydroxyl group; used in resin production. |

| Aniline Chromium Tricarbonyl | C9H7CrNO3 | Complex with tricarbonyl coordination; used in organometallic chemistry. |

| 4-Aminobenzenesulfonic Acid | C6H8N2O3S | Sulfonated derivative; used as a dye intermediate. |

Aniline-chromium (1/1) stands out due to its specific coordination chemistry involving both organic and inorganic components, which may offer unique catalytic properties not found in purely organic or inorganic counterparts.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Aniline-Chromium (1:1) complexes in a laboratory setting?

- Methodological Answer : Synthesis typically involves reacting aniline derivatives with chromium salts (e.g., CrCl₃) under inert atmospheres to prevent oxidation. Key steps include:

Precursor Preparation : Use aniline hydrochloride (≥98% purity) as a stable precursor .

Coordination Reaction : Combine stoichiometric amounts of aniline and chromium salts in anhydrous solvents (e.g., THF) at 60–80°C for 12–24 hours .

Purification : Isolate the complex via vacuum filtration, followed by recrystallization or column chromatography to remove unreacted precursors .

- Safety : Adhere to GHS guidelines for aniline (CAS 62-53-3), including fume hood use and PPE to mitigate toxicity risks .

Q. How can researchers characterize the structural and electronic properties of Aniline-Chromium complexes?

- Methodological Answer :

- Spectroscopy :

- UV-Vis : Identify ligand-to-metal charge transfer (LMCT) bands (e.g., λmax 235–288 nm for aniline derivatives) .

- IR : Confirm N–Cr bonding via shifts in N–H stretching (3200–3400 cm⁻¹) .

- X-Ray Diffraction (XRD) : Resolve crystal structure and confirm 1:1 stoichiometry .

- Elemental Analysis : Validate Cr content using ICP-MS or combustion analysis .

Q. What safety protocols should be followed when handling Aniline-Chromium compounds?

- Methodological Answer :

- Hazard Mitigation :

Ventilation : Use fume hoods to avoid inhalation of aniline vapors (classified as toxic under CLP regulations) .

PPE : Wear nitrile gloves, lab coats, and safety goggles.

Waste Disposal : Neutralize chromium-containing waste with reducing agents (e.g., NaHSO₃) before disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic data regarding the oxidation state of Chromium in Aniline-Chromium complexes be resolved?

- Methodological Answer :

- Multi-Technique Validation :

XPS : Directly measure Cr oxidation states (e.g., Cr(III) vs. Cr(VI)) via binding energy peaks (e.g., Cr 2p3/2 at ~576 eV for Cr(III)) .

EPR : Detect paramagnetic Cr(III) species in frozen solutions .

- Controlled Experiments : Replicate synthesis under strict anaerobic conditions to rule out oxidation artifacts .

- Data Reconciliation : Cross-reference with theoretical calculations (DFT) to assign electronic transitions .

Q. What experimental strategies optimize the stability of Aniline-Chromium (1:1) complexes under varying environmental conditions?

- Methodological Answer :

- Condition-Specific Design :

pH Control : Maintain pH 6–8 to prevent ligand protonation or chromium hydrolysis .

Temperature : Store complexes at –20°C to slow decomposition (≥5-year stability for similar aniline derivatives) .

Ligand Modification : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance Cr–N bond strength .

- Stability Assays : Monitor degradation via HPLC or cyclic voltammetry over time .

Q. What methodologies are effective in elucidating the catalytic mechanisms of Aniline-Chromium complexes in organic transformations?

- Methodological Answer :

- Mechanistic Probes :

Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation rates .

Isotopic Labeling : Employ <sup>15</sup>N-aniline to trace ligand participation in catalytic cycles .

Computational Modeling : Combine DFT with experimental data to map reaction pathways (e.g., Cr-centered redox steps) .

- Case Study : Reference protocols from fentanyl synthesis, where aniline derivatives act as intermediates in imine formation .

Q. Data Presentation and Reproducibility Guidelines

- Results Section : Present raw data (e.g., XRD parameters, kinetic constants) alongside statistical validation (e.g., RSD <5%) .

- Methods Section : Detail synthesis conditions (solvent, temperature, molar ratios) to enable replication .

- Ethical Compliance : Address potential environmental impacts of chromium waste in the discussion section .

Properties

CAS No. |

659718-71-5 |

|---|---|

Molecular Formula |

C6H7CrN |

Molecular Weight |

145.12 g/mol |

IUPAC Name |

aniline;chromium |

InChI |

InChI=1S/C6H7N.Cr/c7-6-4-2-1-3-5-6;/h1-5H,7H2; |

InChI Key |

WASPFACIBFXSEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N.[Cr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.